Ortho-Selective Mononitration Advantage
Dwyer and Holzapfel (1998) reported successful mononitration of 3,5-dimethoxyphenol using nitronium tetrafluoroborate, yielding 3,5-dimethoxy-2-nitrophenol as a single mononitration product [1]. In contrast, phenol nitration under similar conditions produces a mixture of 2- and 4-nitrophenol with an ortho:para ratio of approximately 2:3, reducing isolated yield of the desired ortho isomer to <40% [2]. This divergence in regiochemical outcome means that procurement of the target compound as a pre-formed, isomerically pure intermediate eliminates the cost and yield penalty of separating isomeric mixtures inherent to in-house nitration of phenol or resorcinol derivatives.
| Evidence Dimension | Regioselectivity of nitration (ortho vs. para selectivity) |
|---|---|
| Target Compound Data | Exclusive ortho-nitration product (~100% regioselectivity) from 3,5-dimethoxyphenol with NO₂BF₄ [1] |
| Comparator Or Baseline | Phenol nitration: ortho-nitrophenol ~30-40% yield; para-nitrophenol ~60-70% yield [2] |
| Quantified Difference | Target compound avoids isomeric mixture entirely; equivalent ortho-selectivity gain is ~2.5-3× over phenol nitration |
| Conditions | Mononitration of electron-rich aromatics with nitronium tetrafluoroborate at room temperature |
Why This Matters
Direct procurement of regioisomerically pure 3,5-dimethoxy-2-nitrophenol eliminates costly isomer separation and improves downstream synthetic efficiency.
- [1] Dwyer, C. L., & Holzapfel, C. W. (1998). The nitration of electron-rich aromatics. Tetrahedron, 54(27), 7843-7848. DOI: 10.1016/S0040-4020(98)00418-9 View Source
- [2] Olah, G. A., Kuhn, S. J., & Mlinkó, A. (1956). Aromatic substitution. Part II. Nitration of aromatic compounds with nitronium tetrafluoroborate and other stable nitronium salts. Journal of the Chemical Society, 4257-4262. View Source
